3-Iodobenzylamine

Description

The exact mass of the compound 3-Iodobenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96895. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-iodophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLOGZQVKUNBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219870 | |

| Record name | 3-Iodobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-40-2 | |

| Record name | 3-Iodobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZQU8JR7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Iodobenzylamine chemical properties and structure

An In-Depth Technical Guide to 3-Iodobenzylamine: Chemical Properties, Structure, and Applications

Abstract

3-Iodobenzylamine is a versatile organic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Characterized by a benzylamine core with an iodine atom at the meta-position, this molecule serves as a crucial building block and synthetic intermediate.[1][2] Its unique reactivity, stemming from the interplay between the nucleophilic amino group and the reactive carbon-iodine bond, enables its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of 3-iodobenzylamine, its molecular structure, established synthesis protocols, characteristic reactivity, and key applications, particularly in the development of novel therapeutic agents.

Molecular Structure and Chemical Identity

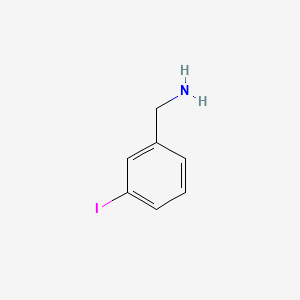

3-Iodobenzylamine, systematically named (3-iodophenyl)methanamine, consists of a benzene ring substituted with an aminomethyl group (-CH₂NH₂) and an iodine atom at the C3 position.[2][3] This substitution pattern is also referred to as the meta position. The presence of the heavy iodine atom significantly influences the molecule's physical properties and chemical reactivity.

Key Identifiers:

-

IUPAC Name: (3-iodophenyl)methanamine[3]

-

Synonyms: m-Iodobenzylamine, 3-Iodo-benzenemethanamine[2][3]

-

CAS Number: 696-40-2[3]

-

Molecular Weight: 233.05 g/mol [3]

Caption: Molecular Structure of 3-Iodobenzylamine (C₇H₈IN).

Physicochemical Properties

3-Iodobenzylamine is typically a white to yellowish crystalline solid or liquid, depending on purity.[1][2] Its solubility profile is characteristic of many organic amines; it has low solubility in water but is soluble in organic solvents like ethanol and chloroform.[1][2]

| Property | Value | Reference(s) |

| Appearance | White or yellowish crystalline solid | [1] |

| Molecular Weight | 233.05 g/mol | [3] |

| Density | 1.748 g/mL at 25 °C | [1] |

| Boiling Point | 132 °C at 8 mmHg | [1] |

| Melting Point (HCl Salt) | 188-190 °C | [4] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | |

| Solubility | Difficult to mix in water; soluble in alcohol and chloroform. | [1] |

Synthesis and Experimental Protocols

While several synthetic routes exist, a common and effective method involves the oximation of 3-iodobenzaldehyde followed by reduction. This approach avoids the high temperatures and lower conversion rates of methods like the Leuckart reaction.[5] The use of Raney nickel as a reducing agent is favored over more expensive catalysts like Pd/C due to high yield and product purity.[5]

Protocol: Synthesis via Oximation and Reduction

This two-step protocol describes the synthesis of 3-Iodobenzylamine hydrochloride from 3-iodobenzaldehyde.

Step 1: Oximation of 3-Iodobenzaldehyde

-

Combine 3-iodobenzaldehyde (0.1 mol), hydroxylamine hydrochloride (0.11 mol), and sodium acetate (0.12 mol) in a reaction flask with 40 mL of distilled water.[5]

-

Stir the mixture vigorously at room temperature. A white powdery solid should appear within 10 minutes.[5]

-

Continue the reaction for 3 hours, then cool the flask in an ice-water bath.[5]

-

Collect the resulting white needle crystals of 3-iodobenzaldehyde oxime by suction filtration, wash with a small amount of cold water, and dry overnight in a vacuum oven at 50°C.[5]

Step 2: Reduction of 3-Iodobenzaldehyde Oxime

-

In a three-necked flask, add the dried 3-iodobenzaldehyde oxime (0.05 mol), Raney nickel (2.9 g), and 50 mL of ethanol.[5]

-

Introduce hydrogen gas at normal pressure and stir the suspension vigorously at room temperature for 5 hours.[5]

-

After the reaction, filter the mixture to recover the Raney nickel catalyst.[5]

-

Acidify the filtrate with a hydrochloric acid solution until the pH reaches 1, causing the precipitation of brown crystals.[5]

-

Filter the crude product and recrystallize twice from ethanol to yield the final product, 3-iodobenzylamine hydrochloride.[5]

Caption: Synthesis workflow for 3-Iodobenzylamine Hydrochloride.

Chemical Reactivity and Applications

The utility of 3-iodobenzylamine stems from its dual reactivity. The primary amine group functions as a nucleophile and a base, while the carbon-iodine bond provides a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2]

Key Applications in Drug Development and Research:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[6] Its structure is a valuable scaffold for creating molecules with potential anti-cancer and anti-inflammatory properties.[6]

-

Adenosine Receptor Agonists: 3-Iodobenzylamine hydrochloride is a widely used starting reagent for synthesizing N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives.[4][7][8][9] These compounds are investigated for their high affinity and selectivity for A₃ adenosine receptors, which are implicated in various physiological processes.[7]

-

Radiopharmaceutical Chemistry: The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making 3-iodobenzylamine and its derivatives valuable precursors for developing radiopharmaceuticals.[10] These radiolabeled molecules are used as molecular probes for imaging and targeted radionuclide therapy in nuclear medicine.[10][11]

-

Bioconjugation and Probes: The molecule can be used in bioconjugation to attach biomolecules to surfaces or other compounds.[6] Furthermore, it can be modified to create fluorescent probes for biological imaging and tracking cellular processes.[6]

-

Hypervalent Iodine Reagents: The iodo-substituted aromatic ring can be used to generate hypervalent iodine(III) reagents. These reagents are powerful tools in organic synthesis, capable of transferring the benzylamine moiety in electrophilic amination reactions.[12]

Spectroscopic Information

Detailed spectroscopic data for 3-iodobenzylamine and its hydrochloride salt are publicly available and essential for compound verification.

-

¹H and ¹³C NMR: Provides detailed information on the hydrogen and carbon framework of the molecule.[3]

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[3]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bonds of the amine and the aromatic C-H and C-C bonds.[3]

Authoritative spectral data can be accessed through databases such as PubChem and SpectraBase.[3][13][14]

Safety and Handling

3-Iodobenzylamine is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation), and H361 (Suspected of damaging fertility or the unborn child).[3][15]

-

Precautionary Measures:

-

Do not handle until all safety precautions have been read and understood (P202).

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

Wear protective gloves, clothing, eye protection, and face protection (P280).

-

In case of contact with skin, wash with plenty of water (P302 + P352).

-

In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It should be protected from light and stored in a dry place.[2][5]

Conclusion

3-Iodobenzylamine is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined structure and predictable reactivity make it an indispensable tool for researchers and drug development professionals. From the synthesis of highly selective adenosine receptor agonists to the development of advanced radiopharmaceuticals and molecular probes, the applications of 3-iodobenzylamine continue to expand, underscoring its importance in the advancement of chemical and biomedical sciences.

References

-

ChemBK. (2024). 3-IODOBENZYLAMINE. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodobenzylamine. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodobenzylamine hydrochloride. PubChem Compound Database. Available at: [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Iodobenzylamine hydrochloride, 97%. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Available at: [Link]

-

SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - 1H NMR Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - FTIR Spectrum. Available at: [Link]

-

Pharmaceuticals. (2018). Special Issue on Radiopharmaceutical Chemistry between Imaging and Endoradiotherapy. PMC - PubMed Central. Available at: [Link]

-

IAEA. (n.d.). Therapeutic applications of radiopharmaceuticals. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 696-40-2: 3-Iodobenzylamine | CymitQuimica [cymitquimica.com]

- 3. 3-Iodobenzylamine | C7H8IN | CID 97012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Iodobenzylamine hydrochloride | 3718-88-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Iodobenzylamine 97 3718-88-5 [sigmaaldrich.com]

- 8. Manufacturers of 3-Iodobenzylamine hydrochloride, 97%, CAS 3718-88-5, I 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 9. 3-Iodobenzylamine 97 3718-88-5 [sigmaaldrich.com]

- 10. Pharmaceuticals—Special Issue on Radiopharmaceutical Chemistry between Imaging and Endoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www-pub.iaea.org [www-pub.iaea.org]

- 12. BJOC - Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts [beilstein-journals.org]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodobenzylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodobenzylamine in Medicinal Chemistry

3-Iodobenzylamine is a substituted aromatic amine that has garnered significant attention in the field of medicinal chemistry and drug development. While seemingly a simple molecule, its true value lies in its utility as a versatile chemical intermediate. The presence of three key functional components—the primary amine, the flexible benzyl group, and the reactive iodine atom—makes it a powerful building block for creating complex, biologically active molecules.[1]

The iodine substituent is particularly noteworthy. It not only influences the molecule's overall electronic properties but also serves as a handle for a variety of chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. This reactivity is a cornerstone of its application in constructing targeted therapeutic agents.[1] This guide will provide an in-depth exploration of 3-iodobenzylamine, covering its fundamental properties, synthesis, and its pivotal role in the development of novel therapeutics, with a particular focus on adenosine A3 receptor agonists.

Core Properties of 3-Iodobenzylamine and its Hydrochloride Salt

For laboratory use, 3-iodobenzylamine is often supplied as its hydrochloride salt to improve stability and handling. The properties of both the free base and the hydrochloride salt are summarized below.

| Property | 3-Iodobenzylamine | 3-Iodobenzylamine Hydrochloride |

| CAS Number | 696-40-2[2] | 3718-88-5[3] |

| Molecular Formula | C₇H₈IN[2] | C₇H₉ClIN |

| Molecular Weight | 233.05 g/mol [2] | 269.51 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or solid[4] | White to light yellow crystalline powder[5] |

| Melting Point | Not specified | 188-190 °C[6] |

| Boiling Point | 132 °C at 8 mmHg | Not applicable |

| Solubility | Soluble in organic solvents, limited solubility in water[4] | Soluble in water[5] |

Synthesis of 3-Iodobenzylamine: A Comparative Overview

The synthesis of 3-iodobenzylamine can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and cost considerations. Two common approaches are reductive amination of 3-iodobenzaldehyde and the Leuckart reaction.

Reductive Amination via Oximation

A widely used and reliable method involves a two-step process starting from 3-iodobenzaldehyde: oximation followed by reduction. This method offers mild reaction conditions and generally good yields.

Experimental Protocol: Synthesis of 3-Iodobenzylamine Hydrochloride from 3-Iodobenzaldehyde

Step 1: Oximation of 3-Iodobenzaldehyde

-

To a solution of 3-iodobenzaldehyde (15.2 g, 0.1 mol) in 40 mL of distilled water, add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.9 g, 0.12 mol).

-

Stir the mixture vigorously at room temperature. A white solid should begin to precipitate within 10-15 minutes.

-

Continue stirring for 3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and collect the white, needle-like crystals of 3-iodobenzaldehyde oxime by suction filtration.

-

Wash the crystals with a small amount of cold water and dry them in a vacuum oven at 50°C.

Step 2: Reduction of 3-Iodobenzaldehyde Oxime and Salt Formation

-

In a three-necked flask, suspend the dried 3-iodobenzaldehyde oxime (8.4 g, 0.05 mol) in 50 mL of ethanol.

-

Carefully add Raney nickel (2.9 g) as the reduction catalyst.

-

Introduce hydrogen gas at atmospheric pressure while stirring the mixture vigorously at room temperature for 5 hours.

-

Upon completion, filter the reaction mixture to remove the Raney nickel catalyst.

-

To the filtrate, add a 10% hydrochloric acid solution dropwise until the pH of the solution is approximately 1, leading to the precipitation of brown crystals.

-

Collect the crude product by filtration and recrystallize twice from ethanol (30 mL).

-

Dry the resulting light brown product, 3-iodobenzylamine hydrochloride, to obtain a yield of approximately 92.7%.

The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[7] While it is a one-pot reaction, it typically requires high temperatures (120-165 °C).[7]

The mechanism involves the formation of an iminium ion from the aldehyde and ammonia (from the decomposition of ammonium formate), which is then reduced by formate.[8]

Caption: Simplified A3 adenosine receptor signaling pathway.

Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. [9]Concurrently, it can activate phospholipase C (PLC), leading to increased inositol triphosphate (IP3) and intracellular calcium. [9]The receptor also modulates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and survival. [9][10]These downstream effects are responsible for the anti-inflammatory and anti-cancer properties of A3AR agonists. [11][12]

Synthetic Workflow: From 3-Iodobenzylamine to A3AR Agonists

The synthesis of N⁶-substituted adenosine derivatives like IB-MECA typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this workflow, the amine group of 3-iodobenzylamine acts as the nucleophile, displacing a leaving group on the purine ring of an adenosine precursor.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Iodobenzylamine | C7H8IN | CID 97012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. 3-Iodobenzylamine hydrochloride | 3718-88-5 [chemicalbook.com]

- 6. Manufacturers of 3-Iodobenzylamine hydrochloride, 97%, CAS 3718-88-5, I 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Iodobenzylamine

This guide provides a comprehensive overview of the key physical properties of 3-iodobenzylamine, a crucial building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of its melting and boiling points, offering both established data and detailed protocols for their experimental determination.

Introduction: The Significance of 3-Iodobenzylamine

3-Iodobenzylamine is an aromatic amine that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. The presence of an iodine atom on the benzene ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is of paramount importance in the development of novel pharmaceutical agents and functional materials.

Accurate knowledge of the physical properties of 3-iodobenzylamine, such as its melting and boiling points, is fundamental for its effective use. These parameters are critical for:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity.

-

Reaction Condition Optimization: Understanding the boiling point is essential for setting appropriate temperatures for reactions and distillations, particularly when working under reduced pressure to prevent thermal decomposition.

-

Purification Strategy: The choice between crystallization and distillation as a purification method is largely dictated by these physical constants.

-

Material Handling and Storage: Knowledge of a compound's physical state at various temperatures informs safe handling and storage procedures.

This guide will distinguish between the free base form of 3-iodobenzylamine and its more commonly handled hydrochloride salt, as their physical properties differ significantly.

Core Physical Properties of 3-Iodobenzylamine

The physical properties of 3-iodobenzylamine and its hydrochloride salt are summarized below. It is crucial to distinguish between these two forms, as the protonation of the amine group in the hydrochloride salt significantly alters its intermolecular forces and, consequently, its physical characteristics.

| Property | 3-Iodobenzylamine (Free Base) | 3-Iodobenzylamine Hydrochloride |

| CAS Number | 696-40-2 | 3718-88-5 |

| Molecular Formula | C₇H₈IN[1] | C₇H₈IN·HCl |

| Molecular Weight | 233.05 g/mol [1] | 269.51 g/mol |

| Appearance | Solid[2][3] | White to light yellow powder or crystals[4] |

| Melting Point | 248-249 °C[5] | 188-190 °C (lit.) |

| Boiling Point | 132 °C at 8 mmHg (Torr)[1] | Not applicable (decomposes) |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the accurate determination of the melting and boiling points of 3-iodobenzylamine.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range[6].

-

Sample Preparation: The organic compound must be finely powdered to ensure uniform heat distribution within the sample[6].

-

Heating Rate: A slow and consistent heating rate, especially near the expected melting point (around 1-2°C per minute), is critical. Rapid heating can lead to an erroneously high and broad melting point range as the thermometer reading lags behind the actual temperature of the sample[6][7].

-

Apparatus: Both the Mel-Temp apparatus (heated metal block) and the Thiele tube (heated oil bath) provide a means for controlled, indirect heating of the sample, which is essential for accuracy.

-

Sample Preparation:

-

Place a small amount of dry 3-iodobenzylamine on a clean, dry watch glass.

-

Crush the solid into a fine powder using a spatula[8].

-

Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample to a height of 2-3 mm[7].

-

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube, sealed end down, into one of the sample slots of the Mel-Temp apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point (e.g., 248-249 °C for the free base).

-

When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute[6].

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid[8].

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube[6].

-

Boiling Point Determination under Reduced Pressure

3-Iodobenzylamine has a high boiling point at atmospheric pressure, which can lead to decomposition upon heating. Therefore, its boiling point is determined under reduced pressure (vacuum distillation)[9]. Reducing the applied pressure lowers the temperature required to induce boiling[10].

-

Vacuum: A vacuum is applied to lower the boiling point to a temperature where the compound is thermally stable. The relationship between pressure and boiling point is described by the Clausius-Clapeyron relation[9][11].

-

Boiling Chips/Stir Bar: These are essential to prevent bumping (sudden, violent boiling) of the liquid by providing nucleation sites for smooth bubble formation.

-

Apparatus Design: A short-path distillation head is often preferred for high-boiling compounds to minimize the distance the vapor travels, thereby reducing sample loss on the condenser surface.

-

Apparatus Assembly:

-

Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

-

Place a small magnetic stir bar or a few boiling chips in the distilling flask.

-

Add the 3-iodobenzylamine sample to the distilling flask (do not fill more than two-thirds full).

-

-

Procedure:

-

Begin circulating cold water through the condenser.

-

Turn on the magnetic stirrer (if using).

-

Carefully apply the vacuum from a vacuum pump, ensuring the system is sealed. A pressure gauge (manometer) should be included to monitor the pressure.

-

Once the desired pressure is stable (e.g., 8 mmHg), begin heating the distilling flask gently with a heating mantle.

-

Increase the temperature gradually until the liquid begins to boil and the vapor ring starts to rise up the distillation head.

-

Record the temperature at which the liquid is distilling at a steady rate (approximately 1 drop per second). This temperature, along with the corresponding pressure, is the boiling point.

-

Collect the distilled liquid in the receiving flask.

-

-

Shutdown:

-

Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

-

Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the apparatus.

-

Turn off the condenser water and disassemble the apparatus.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the procedures described above.

Diagram 1: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of 3-Iodobenzylamine.

Diagram 2: Vacuum Distillation Workflow

Sources

- 1. 3-Iodobenzylamine | 696-40-2 [chemnet.com]

- 2. chembk.com [chembk.com]

- 3. 3-Iodobenzylamine 96 696-40-2 [sigmaaldrich.com]

- 4. Manufacturers of 3-Iodobenzylamine hydrochloride, 97%, CAS 3718-88-5, I 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

Introduction: The Strategic Importance of 3-Iodobenzylamine in Synthesis

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of High-Purity 3-Iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

3-Iodobenzylamine, particularly in its hydrochloride salt form (CAS No: 3718-88-5), is a critical building block in medicinal chemistry and pharmaceutical research.[1][2] Its utility stems from the unique combination of a reactive primary amine and a strategically placed iodine atom on the phenyl ring. The amine group serves as a versatile handle for amide bond formation, reductive amination, and other nucleophilic additions. Simultaneously, the iodo-substituent makes the molecule an excellent substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4]

This dual functionality allows for the efficient construction of complex molecular architectures. For instance, it is a key starting reagent in the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are potent and selective agonists for A₃ adenosine receptors, a target of significant interest in inflammatory and neurological disorders.[5] Given its role as a foundational precursor, the purity of 3-iodobenzylamine is not a trivial matter; it is paramount. The presence of regioisomeric (e.g., 2- or 4-iodobenzylamine) or process-related impurities can lead to unintended side products, complicate purification, and ultimately compromise the yield, biological activity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a framework for navigating the commercial supplier landscape and establishing a robust in-house quality control system for this vital reagent.

Commercial Supplier Landscape for High-Purity 3-Iodobenzylamine

A multitude of chemical suppliers offer 3-Iodobenzylamine hydrochloride. However, purity claims, available batch-specific data, and documentation standards can vary significantly. The selection process should prioritize suppliers who provide comprehensive analytical data and demonstrate consistency. Below is a comparative summary of prominent suppliers catering to the research and development sector.

| Supplier | Product Name | CAS Number | Advertised Purity | Key Analytical Method | Documentation Availability |

| Sigma-Aldrich (Merck) | 3-Iodobenzylamine hydrochloride | 3718-88-5 | 97% | Not specified on product page, but COA is available | Certificate of Analysis (COA), Certificate of Origin (COO), SDS[6] |

| TCI America (via Fisher Sci) | 3-Iodobenzylamine Hydrochloride | 3718-88-5 | 98.0+% | Not specified on product page | Product Page, SDS |

| Chem-Impex | 3-Iodobenzylamine hydrochloride | 3718-88-5 | ≥ 98% | HPLC | COA Request Available, Product Page |

| Otto Chemie Pvt. Ltd. | 3-Iodobenzylamine hydrochloride | 3718-88-5 | 97% | Not specified on product page | COA Download, Product Page[5] |

| Alfa Chemistry | 3-Iodobenzylamine hydrochloride | 3718-88-5 | 98+% | HPLC | Product Page[7] |

Note: This table is representative and not exhaustive. Purity levels and available data should always be confirmed by checking the specific lot number on the supplier's website.

Workflow for Supplier Vetting and In-House Quality Verification

A systematic approach is essential to ensure the quality of procured 3-iodobenzylamine. The process begins with supplier evaluation and culminates in rigorous in-house analytical confirmation before the material is released for use in synthesis.

Caption: Workflow from supplier selection to internal quality control release.

Deconstructing the Certificate of Analysis (COA) and In-House Verification

The COA is the primary document attesting to a product's quality.[8] However, it should be treated as a claim that requires verification. A researcher must critically evaluate the COA and, ideally, perform orthogonal in-house tests to confirm the material's identity and purity.

Key COA Parameters for 3-Iodobenzylamine HCl:

-

Appearance: Should match the description (e.g., "White to tan yellow powder").[1]

-

Melting Point: A sharp melting range close to the literature value (188-190 °C) suggests high purity.

-

Identity (IR/NMR): The spectra should be consistent with the structure of 3-iodobenzylamine hydrochloride.

-

Purity (HPLC/GC): This is the most critical quantitative value. A purity of ≥98% is common for research grades.[1] The chromatogram (if provided) should be inspected for significant secondary peaks.

Protocol 1: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from impurities based on differential partitioning between a stationary and a mobile phase, allowing for precise quantification.

Methodology:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of 3-iodobenzylamine HCl and dissolve in 1 mL of a 50:50 Water:Acetonitrile solution to create a 1 mg/mL stock.

-

Perform a serial dilution to a working concentration of ~0.1 mg/mL.

-

-

Analysis:

-

Inject 10 µL of the sample.

-

Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Data Interpretation:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

The result should be ≥98% and align with the supplier's COA.

-

Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H-NMR) provides a fingerprint of the molecule's structure. The chemical shift, integration, and splitting pattern of each signal must be consistent with the expected structure of 3-iodobenzylamine, confirming its identity and revealing the presence of any structurally related impurities.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation (Expected Signals in DMSO-d₆):

-

~8.6 ppm (broad singlet, 3H): Protons from -NH₃⁺.

-

~8.0 ppm (singlet, 1H): Aromatic proton between the two substituents (at C2).

-

~7.8 ppm (doublet, 1H): Aromatic proton ortho to the iodine (at C4).

-

~7.6 ppm (doublet, 1H): Aromatic proton ortho to the aminomethyl group (at C6).

-

~7.3 ppm (triplet, 1H): Aromatic proton meta to both groups (at C5).

-

~4.1 ppm (singlet, 2H): Methylene protons (-CH₂-).

-

The absence of significant unassigned peaks confirms high purity.

-

Understanding Potential Synthesis and Degradation Impurities

High purity is defined not just by the percentage of the desired compound but also by the absence of problematic impurities. Knowledge of the synthetic route can predict likely contaminants. A common synthesis involves the reduction of 3-iodobenzonitrile.

Caption: Potential impurities arising from the synthesis of 3-Iodobenzylamine.

-

Process-Related Impurities:

-

Starting Material: Residual 3-iodobenzonitrile from an incomplete reduction.

-

Regioisomers: The presence of 2- or 4-iodobenzonitrile in the starting material will carry through to form the corresponding isomeric benzylamine impurities, which can be difficult to separate.

-

-

Degradation Impurities:

-

Aryl halides are generally stable.[4] However, the primary amine is susceptible to oxidation over time, especially if exposed to air and light. This can lead to the formation of imines and other colored degradation products.

-

Safe Handling and Storage

Proper handling and storage are crucial to maintain the purity and integrity of 3-iodobenzylamine and to ensure laboratory safety.

-

Handling: As with many benzylamines, 3-iodobenzylamine hydrochloride is classified as a potential irritant and sensitizer. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Suppliers recommend storing the material at 0-8°C.[1] It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term stability.

Conclusion

The successful use of 3-iodobenzylamine in research and drug development is critically dependent on sourcing high-purity material. This requires more than simply trusting a label; it demands a proactive and evidence-based approach. By carefully selecting reputable suppliers, critically evaluating the Certificate of Analysis, and implementing routine in-house identity and purity verification via techniques like NMR and HPLC, researchers can ensure the quality and consistency of this key synthetic building block. This diligence mitigates the risk of failed reactions, complex purifications, and unreliable biological data, ultimately accelerating the path to discovery.

References

-

3-iodobenzylamine hydrochloride suppliers USA . USA Chemical Suppliers. [Link]

-

3-Iodobenzylamine hydrochloride, 97%, COA, Certificate of Analysis, 3718-88-5, I 1935 . Otto Chemie Pvt. Ltd. [Link]

-

3-Iodobenzylamine hydrochloride, 97% . Otto Chemie Pvt. Ltd. [Link]

-

CERTIFICATE OF ANALYSIS . ALS. [Link]

-

Aryl halide . Wikipedia. [Link]

-

Aryl Halides: Classification, Preparations & Uses . Aakash Institute. [Link]

-

Aryl halides – Knowledge and References . Taylor & Francis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Iodobenzylamine hydrochloride | 3718-88-5 [chemicalbook.com]

- 3. Aryl halide - Wikipedia [en.wikipedia.org]

- 4. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Manufacturers of 3-Iodobenzylamine hydrochloride, 97%, CAS 3718-88-5, I 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. 3-碘苄胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-iodobenzylamine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 8. leap.epa.ie [leap.epa.ie]

A Spectroscopic Guide to the Characterization of 3-Iodobenzylamine

This technical guide provides an in-depth analysis of the spectral data for 3-Iodobenzylamine, a key intermediate in pharmaceutical and materials science research. A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for use in further synthetic applications.[1][2] This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the structural elucidation of this compound.

Introduction to 3-Iodobenzylamine: Structure and Properties

3-Iodobenzylamine is an organic compound with the chemical formula C₇H₈IN.[1] It is a derivative of benzylamine with an iodine atom at the 3-position of the benzene ring. Typically, it appears as a white or yellowish crystalline solid.[1] A thorough characterization using various analytical techniques is crucial to confirm its structure and assess its purity before use in sensitive applications.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈IN | [3] |

| Molecular Weight | 233.05 g/mol | [3][4] |

| Appearance | White to yellowish crystalline solid | [1] |

| Boiling Point | 132 °C at 8 mmHg | [4] |

| Density | 1.748 g/mL at 25 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular framework.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standard protocol for acquiring NMR spectra of 3-Iodobenzylamine is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 3-Iodobenzylamine in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-Iodobenzylamine is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons.

Expected ¹H NMR Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

| CH₂ | ~3.8 | Singlet | 2H |

| Aromatic CH | ~7.0 - 7.7 | Multiplets | 4H |

Interpretation:

-

Aromatic Region (δ 7.0 - 7.7 ppm): The four protons on the benzene ring will appear as a complex set of multiplets due to spin-spin coupling. The electron-withdrawing effect of the iodine atom and the electron-donating nature of the aminomethyl group will influence their precise chemical shifts.

-

Benzylic Protons (CH₂, δ ~3.8 ppm): The two protons of the methylene group adjacent to the nitrogen and the aromatic ring will appear as a singlet. Their chemical shift is downfield due to the proximity of the electronegative nitrogen atom and the deshielding effect of the aromatic ring.

-

Amine Protons (NH₂, δ ~1.5 - 2.5 ppm): The two amine protons typically appear as a broad singlet. The chemical shift and broadness of this peak can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| CH₂ | ~45 |

| C-I | ~95 |

| Aromatic CH | ~125 - 138 |

| Quaternary Aromatic C | ~140 - 145 |

Interpretation:

-

Aromatic Carbons (δ 95 - 145 ppm): The six carbons of the benzene ring will give rise to distinct signals. The carbon directly attached to the iodine atom (C-I) will be significantly shielded and appear at a lower chemical shift (~95 ppm) due to the "heavy atom effect". The other aromatic carbons will appear in the typical range of 125-138 ppm, with the quaternary carbon attached to the aminomethyl group appearing further downfield.

-

Benzylic Carbon (CH₂, δ ~45 ppm): The carbon of the methylene group will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and aromatic ring.

Caption: Structure of 3-Iodobenzylamine with predicted NMR shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Experimental Protocol: Sample Preparation for IR Analysis

-

Attenuated Total Reflectance (ATR): A small amount of the solid 3-Iodobenzylamine sample is placed directly on the ATR crystal. This is a common and convenient method for solid samples.

-

Potassium Bromide (KBr) Pellet: A few milligrams of the sample are ground with anhydrous KBr powder and pressed into a thin, transparent pellet.

IR Spectral Data and Interpretation

The IR spectrum of 3-Iodobenzylamine will exhibit characteristic absorption bands for the N-H, C-H, and C=C bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100 - 3000 | Aromatic C-H stretch | Aromatic Ring |

| 2950 - 2850 | Aliphatic C-H stretch | CH₂ group |

| 1620 - 1580 | N-H bend (scissoring) | Primary Amine |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

| ~500 | C-I stretch | Iodo-aromatic |

Interpretation:

-

N-H Stretching (3400 - 3300 cm⁻¹): A primary amine will typically show two bands in this region corresponding to the asymmetric and symmetric stretching of the N-H bonds.[5]

-

C-H Stretching (3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ are from the methylene group.[6]

-

N-H Bending (1620 - 1580 cm⁻¹): The scissoring vibration of the N-H bonds of the primary amine appears in this region.[5]

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): These absorptions are characteristic of the benzene ring.[6]

-

C-N Stretching (1350 - 1250 cm⁻¹): The stretching vibration of the C-N bond is expected in this region.

-

C-I Stretching (~500 cm⁻¹): The vibration of the carbon-iodine bond is expected at lower wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Experimental Protocol: Ionization and Analysis

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Impact (EI) is a common ionization technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mass Spectrum and Fragmentation Analysis

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, with a mass-to-charge ratio (m/z) equal to the molecular weight of 3-Iodobenzylamine (233). Due to the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.[5]

-

Isotope Peaks: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak that is relatively small.

-

Base Peak: The most intense peak in the spectrum, corresponding to the most stable fragment ion.

Predicted Fragmentation Pathway:

Caption: Predicted fragmentation pathway for 3-Iodobenzylamine in EI-MS.

Interpretation of Major Fragments:

-

m/z = 233 (M⁺): The molecular ion peak, confirming the molecular weight of the compound.

-

m/z = 232 ([M-H]⁺): Loss of a hydrogen radical, a common fragmentation for benzylamines.

-

m/z = 204 ([C₆H₅I]⁺): Loss of the aminomethyl radical (•CH₂NH₂) to give the iodophenyl cation.

-

m/z = 106 ([C₇H₈N]⁺): Loss of an iodine radical (•I), resulting in the benzylamine cation. This is often a prominent peak.

-

m/z = 30 ([CH₂NH₂]⁺): Cleavage of the benzylic C-C bond to form the stable aminomethyl cation. This is a characteristic fragment for primary benzylamines.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of 3-Iodobenzylamine. NMR spectroscopy elucidates the precise connectivity of atoms in the molecular skeleton. IR spectroscopy confirms the presence of key functional groups, namely the primary amine and the substituted aromatic ring. Mass spectrometry verifies the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer an unambiguous confirmation of the structure and purity of 3-Iodobenzylamine, which is essential for its application in research and development.

References

-

ChemBK. (2024-04-09). 3-IODOBENZYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodobenzylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Iodobenzylamine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Organic Chemistry Data. (2021-10-20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024-03-24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 3-Iodobenzylamine: A Versatile Building Block in Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. Building blocks that offer multiple, orthogonal points for chemical modification are invaluable assets. 3-Iodobenzylamine is a prime exemplar of such a reagent. Its structure is deceptively simple, yet it houses two of the most versatile functional groups in a chemist's toolkit: a primary amine on a benzylic carbon and an iodine atom on the aromatic ring.

This unique arrangement allows for a two-pronged synthetic strategy. The aryl iodide serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control.[1] Concurrently, the primary amine functions as a potent nucleophile and a site for linkage to other molecular scaffolds.[2] This guide provides an in-depth exploration of 3-iodobenzylamine's reactivity, offering field-proven insights and detailed protocols to empower researchers in drug development and synthetic science. It is a versatile chemical compound widely utilized in pharmaceutical research and development, serving as a crucial intermediate in the synthesis of various biologically active molecules.[2]

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of a reagent is the bedrock of its successful application. 3-Iodobenzylamine is typically supplied as its hydrochloride salt for enhanced stability and ease of handling.

| Property | Value | Source(s) |

| Chemical Name | 3-Iodobenzylamine hydrochloride | [3] |

| CAS Number | 3718-88-5 | [4] |

| Molecular Formula | C₇H₉ClIN | [3] |

| Molecular Weight | 269.51 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 188-190 °C (lit.) | [4][6] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Safety & Handling: 3-Iodobenzylamine hydrochloride is classified as an irritant and carries several GHS hazard statements, including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[3][6] It is suspected of damaging fertility or the unborn child (H361).[3][6] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the reagent in a cool, dry place away from light to maintain its stability.[1]

Core Reactivity I: The Aryl Iodide as a Cross-Coupling Anchor

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This makes 3-iodobenzylamine an excellent substrate for constructing complex molecular architectures under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki reaction is arguably the most widely used C-C bond-forming cross-coupling reaction, celebrated for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[7][8] The reaction enables the direct linkage of the 3-aminomethylphenyl core of our building block to other aryl or vinyl systems.

Causality of Experimental Choices: The choice of a palladium(0) catalyst, a phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for activating the boronic acid to facilitate the transmetalation step, which is often rate-limiting.[7][9]

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Interlinked palladium and copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing Aryl Amines

For the synthesis of diaryl amines or N-aryl heterocycles, the Buchwald-Hartwig amination is the go-to transformation. [10][11]It allows for the direct coupling of an amine with the aryl iodide of our building block, a reaction that is otherwise difficult to achieve.

Causality of Experimental Choices: This reaction is highly dependent on the choice of phosphine ligand. [12]Bulky, electron-rich ligands (e.g., biarylphosphines) are required to promote both the oxidative addition and the final reductive elimination step, which is often the most challenging part of the cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine coupling partner without competing in the reaction. [10]

Diagram: The Buchwald-Hartwig Amination Workflow

Caption: Key stages of the Buchwald-Hartwig amination catalytic cycle.

Core Reactivity II: The Benzylamine as a Nucleophilic Hub

While the aryl iodide provides a gateway to cross-coupling, the primary aminomethyl group (-CH₂NH₂) offers a rich and distinct set of synthetic possibilities through its nucleophilic character.

-

N-Alkylation/Arylation: The amine can readily participate in Sₙ2 reactions with alkyl halides or nucleophilic aromatic substitution (SₙAr) with activated aryl halides.

-

Amide Bond Formation: Standard peptide coupling conditions (e.g., using EDC/HOBt or HATU) allow for the straightforward formation of amides, linking the 3-iodobenzyl moiety to carboxylic acids.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) forms secondary or tertiary amines, providing a facile route to more complex amine structures.

A significant application of this reactivity is in medicinal chemistry, where 3-iodobenzylamine is a key starting material for synthesizing N⁶-(3-iodobenzyl)-adenosine derivatives. [4][5][6]In this context, the N⁶-benzyl group has been shown to enhance the binding affinity and selectivity of these compounds for A₃ adenosine receptors, making them valuable probes for biological studies and potential therapeutic agents. [6]

Detailed Experimental Protocols

The following protocols are generalized, self-validating systems. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: To an oven-dried Schlenk flask, add 3-iodobenzylamine hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

-

Reagent Preparation: To an oven-dried Schlenk flask, add 3-iodobenzylamine (free base, 1.0 eq), the palladium catalyst Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

-

Solvent and Reagent Addition: Under argon, add a degassed amine solvent such as triethylamine or diisopropylamine. Add the terminal alkyne (1.1 eq) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting arylalkyne by flash chromatography.

Conclusion: A Strategically Indispensable Reagent

3-Iodobenzylamine stands out as a strategically vital building block in organic synthesis. Its bifunctional nature—a site for robust palladium-catalyzed coupling and a nucleophilic amine handle—provides a direct and efficient entry point to a wide array of complex molecular targets. The distinct reactivity of its two functional groups can be leveraged in sequential or orthogonal synthetic strategies, making it an indispensable tool for professionals in drug discovery and materials science aiming to innovate and accelerate their research programs.

References

- 3-Iodobenzylamine hydrochloride - Chem-Impex. (URL not available)

-

3-Iodobenzylamine hydrochloride, 97% - Otto Chemie Pvt. Ltd. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

Sonogashira coupling - Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

- Flow Chemistry: Sonogashira Coupling. (URL not available)

-

The Buchwald-Hartwig Amination Reaction - YouTube. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861 - PubChem. [Link]

-

3-Iodobenzylamine | C7H8IN | CID 97012 - PubChem - NIH. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira coupling - YouTube. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

Sources

- 1. CAS 696-40-2: 3-Iodobenzylamine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manufacturers of 3-Iodobenzylamine hydrochloride, 97%, CAS 3718-88-5, I 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. 3-Iodobenzylamine hydrochloride | 3718-88-5 [chemicalbook.com]

- 6. 3-Iodobenzylamine 97 3718-88-5 [sigmaaldrich.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 3-Iodobenzylamine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unassuming Power of a Halogenated Scaffold

In the vast landscape of chemical building blocks for drug discovery, certain motifs consistently emerge as privileged scaffolds, offering a unique confluence of reactivity, structural definition, and advantageous physicochemical properties. 3-Iodobenzylamine is one such molecule. While seemingly a simple aromatic amine, the presence and specific placement of the iodine atom on the phenyl ring bestow upon it a remarkable versatility that has been strategically exploited in a multitude of medicinal chemistry campaigns. This technical guide will provide an in-depth exploration of the potential applications of 3-iodobenzylamine, moving beyond a cursory overview to delve into the mechanistic rationale and practical execution of its use in the synthesis of high-value compounds for imaging and therapy. We will examine its role as a cornerstone in the development of radiopharmaceuticals, a key component in the modulation of specific receptor targets, and a versatile partner in powerful cross-coupling reactions that form the bedrock of modern synthetic chemistry.

Core Physicochemical and Reactivity Profile

Before delving into its applications, it is crucial to understand the inherent properties of 3-iodobenzylamine that make it a valuable tool for medicinal chemists.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₇H₈IN | Provides a compact and readily derivatizable scaffold. |

| Molecular Weight | 233.05 g/mol [1] | A relatively low molecular weight allows for significant structural elaboration without violating Lipinski's rule of five. |

| Appearance | White to light yellow crystalline powder[2] | Stable solid at room temperature, facilitating handling and storage. |

| Key Functional Groups | Primary amine (-NH₂), Aryl iodide (Ar-I) | The primary amine serves as a key nucleophile and a point for amide bond formation, while the aryl iodide is an excellent leaving group for cross-coupling and radiolabeling reactions. |

The true value of 3-iodobenzylamine lies in the strategic interplay of its two key functional groups. The primary amine provides a handle for the introduction of diverse side chains and pharmacophoric elements through well-established amination and amidation chemistries. Simultaneously, the carbon-iodine bond is the lynchpin for a host of powerful transformations. Aryl iodides are the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions.[3] This high reactivity also makes the iodine atom an ideal site for the introduction of radioisotopes, a critical feature in the development of diagnostic and therapeutic agents.

Application I: A Cornerstone in Radiopharmaceutical Development - The Case of meta-Iodobenzylguanidine (MIBG)

One of the most significant applications of 3-iodobenzylamine is as the direct precursor to meta-iodobenzylguanidine (MIBG), a norepinephrine analog that has become an indispensable tool in nuclear medicine.[4] MIBG is taken up by neuroendocrine cells through the norepinephrine transporter, allowing for the targeted imaging and therapy of tumors originating from these cells, such as pheochromocytomas and neuroblastomas.[4]

Synthesis of MIBG from 3-Iodobenzylamine

The synthesis of non-radioactive ("cold") MIBG is a straightforward process that highlights the utility of the benzylamine moiety. The primary amine of 3-iodobenzylamine is reacted with a guanidinylating agent, such as cyanamide, to form the guanidine functional group.

Experimental Protocol: Synthesis of meta-Iodobenzylguanidine (MIBG) Hemisulfate

-

Reaction Setup: A mixture of 3-iodobenzylamine hydrochloride (1.0 mmol) and cyanamide (1.5 mmol) is heated at 100°C for 4 hours.

-

Work-up: The resulting oily product is dissolved in a minimal amount of water (e.g., 0.5 mL). A solution of potassium bicarbonate (e.g., 100 mg in 0.5 mL of water) is added dropwise with stirring.

-

Isolation: The precipitated meta-iodobenzylguanidine bicarbonate is collected by filtration. To obtain the hemisulfate salt, the bicarbonate salt is dissolved in dilute sulfuric acid and the product is crystallized.

Radiolabeling with Iodine Isotopes

The true clinical utility of MIBG is realized upon its radiolabeling with isotopes of iodine. The choice of isotope is dictated by the intended application:

-

Iodine-123 (¹²³I): A gamma emitter with a half-life of 13.2 hours, ideal for diagnostic imaging via Single Photon Emission Computed Tomography (SPECT).[5]

-

Iodine-131 (¹³¹I): A beta and gamma emitter with a half-life of 8 days, used for targeted radiotherapy of neuroendocrine tumors.[6][7]

-

Iodine-125 (¹²⁵I): A gamma emitter with a longer half-life (59.4 days), primarily used in preclinical research and in vitro assays.

The radiolabeling is typically achieved through an isotopic exchange reaction, where the non-radioactive ¹²⁷I on the MIBG precursor is swapped with a radioactive iodine isotope.

Experimental Protocol: Radioiodination of MIBG

-

Precursor Preparation: A freeze-dried kit containing MIBG hemisulfate, a reducing agent (e.g., ascorbic acid), and a copper salt (e.g., copper (II) sulfate) is prepared.

-

Radiolabeling: The kit is reconstituted with a solution of sodium [¹²³I]iodide or sodium [¹³¹I]iodide in a suitable buffer.

-

Reaction: The mixture is heated at 100°C for a specified time (e.g., 30 minutes) to facilitate the isotopic exchange.

-

Purification: The radiolabeled MIBG is purified using techniques such as solid-phase extraction to remove unreacted radioiodide.

Caption: Synthesis and radiolabeling of MIBG from 3-iodobenzylamine.

Application II: Targeting G-Protein Coupled Receptors - The Synthesis of Selective Adenosine A₃ Receptor Agonists

The adenosine receptors, a family of four G-protein coupled receptors (A₁, A₂ₐ, A₂ₑ, and A₃), are important targets in drug discovery for a range of conditions including inflammation, cancer, and cardiovascular disease. The development of selective agonists for the A₃ subtype has been a particular area of focus. Structure-activity relationship (SAR) studies have revealed that N⁶-(substituted-benzyl)adenosine derivatives are potent A₃ agonists, and the nature of the substitution on the benzyl ring is critical for both potency and selectivity.

Intriguingly, the 3-iodo substituent on the benzyl ring has been shown to be particularly favorable for A₃ receptor affinity. In a series of N⁶-(halobenzyl)adenosine-5'-N-methyluronamides, the 3-iodo derivative displayed a Kᵢ value of 1.1 nM at the A₃ receptor and a 50-fold selectivity over A₁ and A₂ₐ receptors.[8] This highlights a key principle in medicinal chemistry: the strategic placement of a halogen atom can significantly influence ligand-receptor interactions.

The synthesis of these potent agonists typically involves the nucleophilic substitution of a 6-chloropurine derivative with 3-iodobenzylamine.

Caption: General synthesis of N⁶-(3-Iodobenzyl)adenosine derivatives.

Application III: A Versatile Partner in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-iodobenzylamine is a highly versatile functional group for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with a broad range of coupling partners.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most powerful and widely used methods for the formation of C-C bonds.[9] 3-Iodobenzylamine can readily participate in Suzuki-Miyaura couplings with a variety of aryl and heteroaryl boronic acids or esters to generate biaryl structures, which are common motifs in pharmaceuticals.

Generalized Protocol: Suzuki-Miyaura Coupling of 3-Iodobenzylamine

-

Reagents: To a reaction vessel is added 3-iodobenzylamine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent: A degassed solvent or solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[10][11] This reaction allows for the coupling of 3-iodobenzylamine with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl benzylamine derivatives.

Generalized Protocol: Buchwald-Hartwig Amination of 3-Iodobenzylamine

-

Reagents: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 3-iodobenzylamine (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

Reaction: The reaction is heated until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.

Caption: Palladium-catalyzed cross-coupling reactions of 3-iodobenzylamine.

Emerging Applications and the Strategic Role of the Iodine Atom